molecular formula C32H42N2O8 B2401583 (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid CAS No. 149252-59-5

(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2401583
CAS No.: 149252-59-5
M. Wt: 582.694
InChI Key: XJGITURRIQHYCX-LIPFMWGZSA-N
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Description

The compound “(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid” is a complex organic molecule. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “tert-butoxycarbonyl” is a protective group used in organic synthesis, and “pyrrolidine” is a type of organic compound that contains a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxylic acid group protected by a tert-butoxycarbonyl group. The “2R,3S” notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The phenyl group might undergo electrophilic aromatic substitution reactions, and the carboxylic acid (once deprotected) could participate in various reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Carboxylic acids play a pivotal role in the domain of biorenewable chemicals, serving as precursors for a wide array of industrial chemicals. Their utility spans from microbial fermentation processes to being inhibitors that challenge microbial growth at concentrations below the desired yield. This characteristic, ironically, leverages their application as food preservatives due to their antimicrobial potency. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae sheds light on metabolic engineering strategies aimed at enhancing microbial robustness against such compounds. Through this understanding, there's an opportunity to improve the industrial performance of these microbes in the presence of carboxylic acids (Jarboe et al., 2013).

Carboxylic Acids and Their Multifaceted Applications

The versatility of carboxylic acids extends beyond their role as microbial inhibitors. They are integral to the production of biologically active compounds derived from plants, exhibiting a spectrum of activities from antioxidant to antimicrobial and cytotoxic effects. The structural diversity of these acids influences their bioactivity, offering a rich area for exploration in the development of new therapeutic agents. Notably, compounds like benzoic acid, cinnamic acid, and their derivatives demonstrate a wide range of biological activities, emphasizing the importance of carboxylic acids in medicinal chemistry and drug development (Godlewska-Żyłkiewicz et al., 2020).

Emerging Insights in Carboxylic Acid Research

Innovative research continues to unveil new dimensions of carboxylic acids, such as their role in the reduction of toxic compounds like Cr(VI) to less harmful forms. This capability underscores the environmental significance of carboxylic acids in detoxification processes, highlighting their potential in remediation strategies for contaminated water and sites. The complex mechanisms through which carboxylic acids interact with metal catalysts to facilitate this reduction process are of great interest, offering pathways to sustainable environmental management practices (Jiang et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a biological probe, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions involving this compound could be diverse, depending on its intended use. It could be studied further for its potential applications in medicinal chemistry, materials science, or as a synthetic intermediate in organic chemistry .

Properties

IUPAC Name

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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